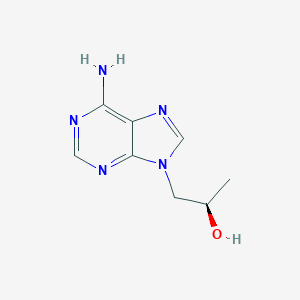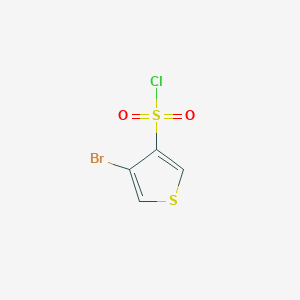
4-bromothiophene-3-sulfonyl Chloride
Übersicht
Beschreibung
4-Bromothiophene-3-sulfonyl chloride is a compound of interest in the field of organic chemistry, particularly in the synthesis of thiophene derivatives and sulfonamide compounds. The compound serves as a precursor or intermediate in various chemical reactions, contributing to the development of materials with potential biological activities and chemical utilities (Huang & Widlanski, 1992).
Synthesis Analysis
The synthesis of thiophene derivatives often involves palladium-catalyzed coupling reactions, as demonstrated in the preparation of polyhydroxyl oligothiophenes and thiophene sulfonamide derivatives. These methodologies highlight the role of bromothiophene compounds in constructing complex molecular structures through regioselective synthesis and cross-coupling reactions (Barbarella & Zambianchi, 1994); (Noreen et al., 2017).
Molecular Structure Analysis
The molecular structure and behavior of thiophene derivatives can be elucidated through techniques such as X-ray crystallography and density functional theory (DFT) analyses. These studies provide insights into the compound's geometry, electronic structure, and the effects of substitutions on its properties (Sarojini et al., 2012).
Chemical Reactions and Properties
Bromothiophene derivatives participate in various chemical reactions, including Suzuki–Miyaura cross-coupling, and serve as potent inhibitors in biological assays. Their chemical reactivity and the influence of substituents on their activity are of significant interest (Kobayashi et al., 2005).
Physical Properties Analysis
The physical properties of 4-bromothiophene-3-sulfonyl chloride derivatives, such as solubility, melting point, and boiling point, are crucial for their application in chemical synthesis. These properties depend on the molecular structure and substituents present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles, electrophiles, and participation in coupling reactions, are essential for understanding the compound's utility in organic synthesis. Sulfonyl chlorides, for instance, are reactive intermediates in the synthesis of sulfonamide and sulfonyl hydrazide compounds, showcasing their versatility in chemical transformations (Chen et al., 2021).
Wissenschaftliche Forschungsanwendungen
3-Bromothiophene reacts with succinyl chloride in the presence of AlCl3 to produce a mixture of three isomeric dibromo-substituted 1,4-di(2-thienyl)butane-1,4-diones (Smirnov, Afanas’ev, Prostakishin, & Belen'kii, 2013).
Bromine chloride in hydrochloric acid medium, which is related to 4-bromothiophene-3-sulfonyl Chloride, provides rapid and precise determination of organic compounds (Verma, Srivastava, Ahmed, & Bose, 1978).
5-Chloro-2-thiophenesulfonyl chloride, a similar compound, reacts with various compounds to produce sulfonamides, sulfonohydrazides, and sulfonyl azides, which can be further refined into sulfonamides (Obafemi, 1982).
A study presented a method for synthesizing 5-aryl-thiophenes bearing sulfonamide moiety, which show potent urease inhibitor, antibacterial agent, and hemolytically active compounds. This involved the use of 5-bromothiophene-2-acetamide (Noreen et al., 2017).
Nickel-catalyzed electrochemical coupling of 2- and 3-bromothiophene with alkyl and alkenyl halides efficiently creates new compounds with potential applications in electronics, pharmaceuticals, and biosensors (Durandetti, Périchon, & Nédélec, 1997).
Palladium-catalyzed thienylation of allylic alcohols with 2- and 3-bromothiophenes selectively produces 3-(2'-thienyl)-aldehydes and ketones (Tamaru, Yamada, & Yoshida, 1979).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromothiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOPBRYPDVISQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383283 | |
| Record name | 4-bromothiophene-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromothiophene-3-sulfonyl Chloride | |
CAS RN |
111283-90-0 | |
| Record name | 4-bromothiophene-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



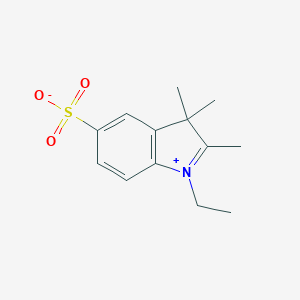
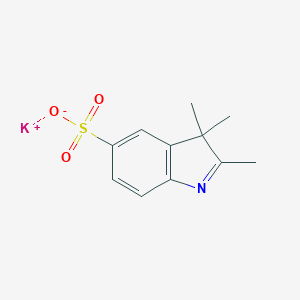
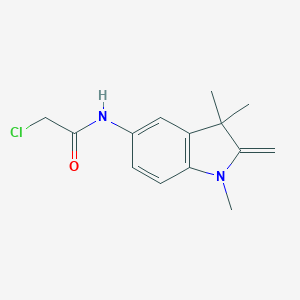
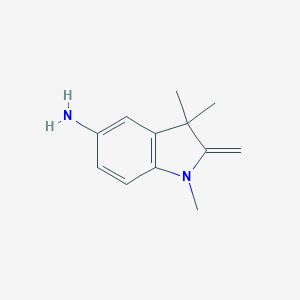
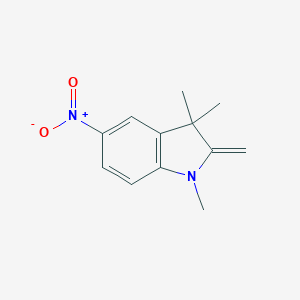
![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)

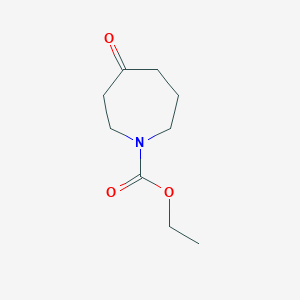


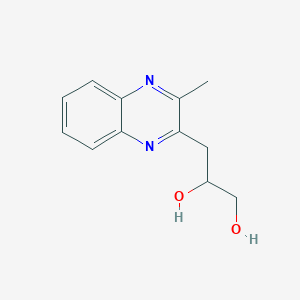
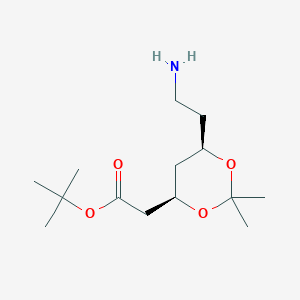
![(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine](/img/structure/B16676.png)
